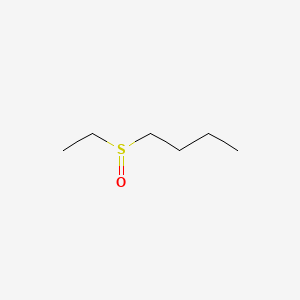

Butane, 1-(ethylsulfinyl)-

Description

Contextual Significance of Sulfoxide (B87167) Compounds in Organic Chemistry

Sulfoxides are a class of organosulfur compounds with the general structure R-S(=O)-R'. britannica.com They hold a position of considerable importance in organic chemistry, primarily due to the unique properties of the sulfinyl group. fiveable.me This functional group is polar and the sulfur atom is pyramidal, which can render the molecule chiral if the 'R' groups are different. wikipedia.org This chirality is stable at room temperature, making chiral sulfoxides valuable as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. fiveable.mebritannica.com

Sulfoxides are pivotal intermediates in numerous organic transformations. jchemrev.com They can be prepared through the controlled oxidation of their corresponding sulfides (thioethers). wikipedia.org Care must be taken during this process to avoid over-oxidation to the corresponding sulfone. wikipedia.org The most well-known sulfoxide, Dimethyl sulfoxide (DMSO), is a versatile and widely used aprotic solvent in industrial processes and laboratory synthesis. britannica.comjchemrev.com Beyond their role as solvents, sulfoxides participate in key reactions, including:

Swern Oxidation: Where DMSO is used as a mild oxidant to convert primary and secondary alcohols to aldehydes and ketones, respectively. britannica.com

C-C Bond Forming Reactions and Diels-Alder Reactions: Sulfoxides serve as valuable synthons in these processes. jchemrev.com

Elimination Reactions: Under thermal conditions, they can eliminate a sulfenic acid to form alkenes. wikipedia.org

The reactivity of the protons on the carbon atom adjacent (alpha) to the sulfinyl group is a key feature. These protons are acidic and can be removed by strong bases, generating a-sulfinyl carbanions which are useful reagents in organic synthesis. wikipedia.orgbritannica.com

Positioning of Butane (B89635), 1-(ethylsulfinyl)- within Alkyl Sulfoxide Chemistry

Butane, 1-(ethylsulfinyl)- is a member of the alkyl sulfoxide subclass, where the sulfinyl group is bonded exclusively to alkyl groups. The chemistry of alkyl sulfoxides is defined by the interplay between the sulfinyl functional group and the attached alkyl chains. Recent research has highlighted the utility of simple and readily available alkyl sulfoxides as precursors to alkyl radicals under visible light irradiation. chemrxiv.orgnih.gov These radicals can then participate in various synthetic transformations, such as the preparation of pyridine (B92270) derivatives. nih.gov

The structure of Butane, 1-(ethylsulfinyl)- places it between simpler and more complex analogues, making it a useful model for study.

Comparison with Dimethyl Sulfoxide (DMSO): Unlike the symmetrical DMSO, Butane, 1-(ethylsulfinyl)- is unsymmetrical, leading to chirality. wikipedia.org The presence of longer ethyl and butyl groups instead of methyl groups introduces greater steric bulk around the sulfur atom, which can influence its coordination with metal centers and its reactivity in processes like the Pummerer rearrangement. britannica.com

Comparison with other Butyl Sulfoxides: The isomeric arrangement of the butyl group (e.g., n-butyl, sec-butyl, tert-butyl) significantly impacts reactivity. For instance, the acidity of the α-protons in Butane, 1-(ethylsulfinyl)- (on the methylene (B1212753) carbons of the ethyl and butyl groups) differs from that in a compound like tert-Butyl ethyl sulfoxide, which lacks α-protons on the tertiary butyl group. This has implications for reactions involving deprotonation. wikipedia.org

The nature of the alkyl groups dictates the site-selectivity in reactions where a carbon-sulfur bond is cleaved. chemrxiv.org In Butane, 1-(ethylsulfinyl)-, the relative stability of the potential ethyl and butyl radicals or anions would influence the outcome of such reactions.

Research Landscape and Gaps in the Study of Butane, 1-(ethylsulfinyl)-

The current body of scientific literature on Butane, 1-(ethylsulfinyl)- is sparse. The majority of available information is limited to its identification through database entries, which provide basic structural details and computationally predicted physical properties. nist.govchemeo.com There is a notable absence of dedicated experimental studies investigating its specific chemical behavior, reactivity, or synthetic applications.

The primary research gaps concerning Butane, 1-(ethylsulfinyl)- include:

Lack of Experimental Data: The physical and chemical properties listed for the compound are predominantly the result of computational calculations. chemeo.com There is a need for experimental validation of its boiling point, melting point, solubility, and spectral characteristics.

Unexplored Synthetic Utility: While the broader class of alkyl sulfoxides is recognized for its role in generating radicals and as chiral auxiliaries, the specific potential of Butane, 1-(ethylsulfinyl)- in these areas has not been investigated. chemrxiv.orgacs.org Studies on its efficacy in asymmetric synthesis or its behavior in photocatalytic reactions are nonexistent.

Limited Mechanistic Insight: Without experimental studies, the mechanistic pathways of its potential reactions remain speculative. For example, how the ethyl versus the butyl group influences the regioselectivity of deprotonation or the homolytic cleavage of the C-S bonds is not documented. chemrxiv.org

Future research could productively focus on experimentally determining the compound's fundamental properties, exploring its behavior in established sulfoxide reactions (e.g., Pummerer, thermal elimination), and evaluating its potential as a chiral ligand or auxiliary in asymmetric catalysis. Such studies would not only fill the specific knowledge gap for this compound but also contribute to a more comprehensive understanding of structure-reactivity relationships within the alkyl sulfoxide family.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfinylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDQHOZLSSXJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336430 | |

| Record name | Butane, 1-(ethylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-99-0 | |

| Record name | Butane, 1-(ethylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Butane, 1 Ethylsulfinyl

Established Synthetic Routes to 1-(Ethylsulfinyl)butane

Established methods for the synthesis of 1-(ethylsulfinyl)butane predominantly rely on the oxidation of ethyl butyl sulfide (B99878). These methods can be broadly categorized into oxidative approaches using stoichiometric or catalytic reagents and alternative pathways.

Oxidative Approaches from Thioether Precursors

The most common and direct route to 1-(ethylsulfinyl)butane is the oxidation of ethyl butyl sulfide. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone, ethyl butyl sulfone. The selectivity of this reaction is highly dependent on the choice of oxidant, catalyst, and reaction conditions.

A variety of stoichiometric oxidizing agents have been effectively used for the conversion of sulfides to sulfoxides. These reagents are typically used in equimolar amounts with the sulfide. While effective, a drawback of stoichiometric oxidants is the generation of significant amounts of byproducts. Current time information in Bangalore, IN.

Common stoichiometric oxidants applicable to the synthesis of 1-(ethylsulfinyl)butane from ethyl butyl sulfide include:

Hydrogen Peroxide: Aqueous hydrogen peroxide is an inexpensive and environmentally benign oxidant, producing only water as a byproduct. tandfonline.com The reaction is often carried out in the presence of a catalyst but can also proceed under catalyst-free conditions, sometimes with additives like acids. tandfonline.comorganic-chemistry.org

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the oxidation of sulfides to sulfoxides. However, they are potentially explosive and generate carboxylic acid byproducts. tandfonline.com

Halogen-Based Reagents: Reagents like sodium periodate (B1199274) (NaIO₄) and bromine have been used for selective sulfoxidation. jchemrev.com For instance, sodium periodate is often used for its high selectivity towards sulfoxide (B87167) formation. jchemrev.com

Nitrogen-Based Reagents: Nitric acid and nitrogen tetroxide have also been employed for sulfide oxidation. tandfonline.comjchemrev.com

Hypervalent Iodine Reagents: Compounds like iodosobenzene (B1197198) and iodoxybenzoic acid (IBX) are efficient oxidants for the chemoselective oxidation of sulfides with good functional group compatibility. jchemrev.com

Table 1: Stoichiometric Oxidation of Dialkyl Sulfides to Sulfoxides

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| Di-n-butyl sulfide | H₂O₂ / Acetic Anhydride (B1165640) / Silica (B1680970) Gel | Methylene (B1212753) Chloride | - | Di-n-butyl sulfoxide | 95% | google.com |

| Methyl Phenyl Sulfide | H₂O₂ / VCl₃ (cat.) | THF | Room Temp. | Methyl Phenyl Sulfoxide | 92% | tandfonline.com |

| Thioanisole (B89551) | H₅IO₆ / FeCl₃ (cat.) | MeCN | Room Temp. | Methyl Phenyl Sulfoxide | 98% | organic-chemistry.org |

| Dialkyl Sulfides | gem-Dihydroperoxides | Methanol | Room Temp. | Dialkyl Sulfoxides | >95% | tubitak.gov.tr |

Catalytic oxidation methods are generally preferred due to their higher efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric approaches. sigmaaldrich.com These systems typically employ a catalytic amount of a metal complex or an organic molecule to activate a greener terminal oxidant, most commonly hydrogen peroxide or molecular oxygen. sigmaaldrich.com

For the synthesis of 1-(ethylsulfinyl)butane, several catalytic systems have proven effective for the oxidation of analogous dialkyl sulfides:

Vanadium-Based Catalysts: Vanadium complexes, such as vanadium trichloride (B1173362) (VCl₃), are effective catalysts for the selective oxidation of sulfides with hydrogen peroxide. tandfonline.com Vanadium-doped mesoporous silica has also been used for the oxidation of 2-chloroethyl ethyl sulfide with tert-butyl hydroperoxide (TBHP). rti.org

Titanium-Based Catalysts: Titanium-containing zeolites like TS-1 have been studied for the shape-selective oxidation of isomeric butyl methyl thioethers. researchgate.net

Manganese-Based Catalysts: Manganese complexes supported on nanoparticles have been shown to catalyze the oxidation of alkyl phenyl sulfides with hydrogen peroxide. tubitak.gov.tr

Molybdenum-Based Catalysts: Molybdenum(VI) salts are effective catalysts for the selective oxidation of a wide range of sulfides to sulfoxides using hydrogen peroxide. uou.ac.in

Iron-Based Catalysts: Iron(III) nitrate (B79036) has been used to promote the selective oxidation of sulfides to sulfoxides with tert-butylnitrite as the oxidant. google.com

Organocatalysts: Small organic molecules, such as ketones and carboxylic acids, can catalyze the oxidation of sulfides with hydrogen peroxide by forming a more reactive peracid or hydroperoxide in situ. sigmaaldrich.com

Table 2: Catalytic Oxidation of Sulfides to Sulfoxides

| Precursor | Catalyst | Oxidant | Solvent | Conditions | Product | Yield | Reference |

| Methyl Phenyl Sulfide | VCl₃ (5 mol%) | 30% H₂O₂ | THF | Room Temp. | Methyl Phenyl Sulfoxide | 92% | tandfonline.com |

| n-Butyl Phenyl Sulfide | Fe₃O₄@SiO₂/[Mn₂L(HL)(H₂O)₄] | 30% H₂O₂ | - | - | n-Butyl Phenyl Sulfoxide | 34% | tubitak.gov.tr |

| Various Sulfides | MoO₂Cl₂ | 30% H₂O₂ | Acetonitrile (B52724) | Room Temp. | Corresponding Sulfoxides | Good to Excellent | uou.ac.in |

| Various Sulfides | Silica-based tungstate | 30% H₂O₂ | - | Room Temp. | Corresponding Sulfoxides | Good to Excellent | organic-chemistry.org |

The sulfur atom in 1-(ethylsulfinyl)butane is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically enriched sulfoxides is a significant area of research, often employing chiral catalysts or auxiliaries.

Chiral Metal-Based Catalysts: Chiral titanium and vanadium complexes, particularly those with salen or salan ligands, have been successfully used for the asymmetric oxidation of sulfides with hydrogen peroxide or other hydroperoxides, yielding sulfoxides with high enantiomeric excess (ee). organic-chemistry.orgniscpr.res.in For instance, the oxidation of thioanisole with H₂O₂ catalyzed by a chiral titanium-salan complex yielded the corresponding sulfoxide in 89% yield and 73% ee. sciencepublishinggroup.com

Biocatalysis: Enzymes, such as monooxygenases and peroxidases, can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. mit.edu For example, 4-hydroxyacetophenone monooxygenase (HAPMO) has been shown to efficiently oxidize n-butyl methyl and n-butyl ethyl sulfides to the corresponding (S)-sulfoxides in enantiomerically pure form. mit.edu Concurrent photocatalytic oxidation and biocatalytic reduction has also been explored for the deracemization of sulfoxides. researchgate.net

Alternative Synthetic Pathways for Butane (B89635), 1-(ethylsulfinyl)-

While oxidation of the corresponding thioether is the most direct route, other methods for the synthesis of unsymmetrical sulfoxides exist, although they are less commonly employed for simple dialkyl sulfoxides like 1-(ethylsulfinyl)butane. One such method involves the reaction of a sulfinate ester with an organometallic reagent. For example, the reaction of a menthyl sulfinate with a Grignard reagent can produce a chiral sulfoxide. jchemrev.com Another approach involves the reaction of an organometallic reagent with a C2-symmetric sulfite. niscpr.res.in

Novel and Sustainable Synthesis Techniques

Recent research in sulfoxide synthesis has focused on the development of more environmentally friendly and sustainable methods. These "green" approaches often utilize safer solvents, more atom-economical oxidants, and energy-efficient reaction conditions.

Photochemical Oxidation: Visible-light-promoted aerobic oxidation of sulfides to sulfoxides offers a sustainable alternative to traditional methods. rti.org These reactions can be performed under mild conditions, using air as the oxidant and often employing a photocatalyst like anthraquinone. rti.org

Catalyst-Free Oxidations: The use of gem-dihydroperoxides allows for the catalyst-free oxidation of a broad range of sulfides to sulfoxides in high yields under mild conditions. tubitak.gov.tr

Biocatalytic Approaches in Green Solvents: The use of enzymes for sulfoxide synthesis is inherently a green approach. Further sustainability can be achieved by performing these reactions in environmentally benign solvents.

Flow Chemistry: The integration of photocatalytic and liquid-gas phase reactions into microreactor-based flow systems enables scalable and sustainable synthesis of sulfoxides. google.com

Green Chemistry Principles in Butane, 1-(ethylsulfinyl)- Production

The application of green chemistry principles to the synthesis of sulfoxides like Butane, 1-(ethylsulfinyl)- is an area of active research. Traditional oxidation methods often employ stoichiometric and sometimes hazardous oxidizing agents. Modern approaches focus on the use of greener oxidants and catalytic systems to improve the environmental footprint of the synthesis.

Key green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor are used to evaluate the sustainability of these processes. rsc.org For instance, the use of hydrogen peroxide as an oxidant is advantageous as its only byproduct is water. wikipedia.org Catalytic systems involving metals like manganese, molybdenum, and vanadium have been developed to facilitate the selective oxidation of sulfides to sulfoxides using greener oxidants. jchemrev.com

Recent advancements include visible-light photocatalysis, which allows for the synthesis of sulfoxides under mild conditions using oxygen from the air as the oxidant and employing green solvents like ethanol (B145695) and water. rsc.orgrsc.org These methods demonstrate high atom economy and reduced environmental impact. rsc.orgrsc.org

Table 1: Green Chemistry Metrics for Sulfoxide Synthesis

| Method | Oxidant | Solvent | Atom Economy (%) | E-Factor | Reference |

|---|---|---|---|---|---|

| Traditional Oxidation | m-CPBA | Dichloromethane | Low | High | cardiff.ac.uk |

| Catalytic Oxidation | H₂O₂ | Water/Ethanol | High | Low | jchemrev.com |

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry offers significant advantages for the synthesis of sulfoxides, including improved safety, scalability, and process control. researchgate.netresearchgate.net Continuous flow reactors provide excellent heat and mass transfer, which is particularly beneficial for exothermic oxidation reactions and for reactions involving gaseous reagents like oxygen. rsc.org

Several flow chemistry protocols for the selective oxidation of sulfides to sulfoxides have been developed. These systems often utilize packed-bed reactors containing an immobilized oxidant or catalyst. cardiff.ac.uk For example, a packed-bed reactor with Oxone® has been used for the efficient and selective oxidation of various sulfides to their corresponding sulfoxides without the formation of sulfones. cardiff.ac.uk

Electrochemical flow synthesis is another promising green method for producing sulfoxides. acs.org This technique avoids the use of chemical oxidants by employing an electric current to drive the oxidation, often without the need for a supporting electrolyte, further simplifying the process and reducing waste. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis of Sulfoxides

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Limited | High | rsc.org |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes | researchgate.net |

| Reaction Time | Often longer | Typically shorter residence times | rsc.org |

| Process Control | More challenging | Precise control over parameters | researchgate.net |

| Productivity | Lower | Higher (e.g., 0.307 mmol/h for a model sulfoxide) | rsc.org |

Functionalization and Derivatization Reactions of the 1-(Ethylsulfinyl)butane Scaffold

The 1-(ethylsulfinyl)butane scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. These reactions can target the sulfinyl group itself or the attached alkyl chains.

Reactions Involving the Sulfinyl Moiety

The sulfinyl group is the central reactive site in 1-(ethylsulfinyl)butane. It can undergo various transformations:

Reduction: The sulfoxide can be deoxygenated back to the corresponding sulfide, 1-(ethylthio)butane, using various reducing agents, often in the presence of a metal catalyst. wikipedia.org

Oxidation: Further oxidation of the sulfinyl group leads to the formation of the corresponding sulfone, Butane, 1-(ethylsulfonyl)-. wikipedia.orgnist.gov

Pummerer Rearrangement: While not directly applicable to Butane, 1-(ethylsulfinyl)- without an alpha-acyl group, the Pummerer reaction is a characteristic transformation of sulfoxides that leads to alpha-functionalized sulfides. A related transformation, the interrupted Pummerer reaction, allows for the ortho-C-H functionalization of aryl sulfoxides. beilstein-journals.org

Imidation: The sulfinyl group can be converted to a sulfoximine (B86345) through reaction with an imidation agent. researchgate.net This introduces a nitrogen atom to the sulfur center, creating a new functional group with distinct chemical properties. researchgate.net

Substitution at Sulfur: The sulfinyl group can be displaced by nucleophiles. For example, reaction with Grignard reagents can lead to the formation of new sulfoxides where one of the alkyl groups has been replaced. oregonstate.edu

Transformations at the Butyl and Ethyl Alkyl Chains

The alkyl chains of Butane, 1-(ethylsulfinyl)- can also be functionalized, although this is often more challenging than reactions at the sulfinyl group.

α-Metalation: The protons on the carbons alpha to the sulfinyl group are acidic and can be removed by strong bases like n-butyllithium to form α-sulfinyl carbanions. wikipedia.orgrsc.org These carbanions are potent nucleophiles that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds, thus elaborating the alkyl chains. rsc.orgrsc.org

Radical Reactions: The generation of sulfinyl radicals can lead to addition reactions with unsaturated hydrocarbons, providing a pathway to more complex sulfur-containing molecules. nih.gov

Sigmatropic Rearrangements: Under certain conditions, sulfoxides can undergo wikipedia.orgrsc.org-sigmatropic rearrangements. For instance, the reaction of N-sulfanylimides with propargyl alcohols proceeds through a sulfenate ester intermediate that rearranges to form allenyl sulfoxides. researchgate.net While not a direct transformation of the saturated alkyl chains in Butane, 1-(ethylsulfinyl)-, this highlights a potential reactive pathway for analogous unsaturated systems.

Advanced Spectroscopic and Analytical Characterization of Butane, 1 Ethylsulfinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For "Butane, 1-(ethylsulfinyl)-", a combination of one-dimensional and multidimensional NMR experiments provides unambiguous assignment of proton and carbon signals and offers insights into the molecule's stereochemistry.

High-Resolution ¹H and ¹³C NMR Analyses

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural confirmation of "Butane, 1-(ethylsulfinyl)-". The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfinyl group, which deshields adjacent protons and carbons.

In the ¹H NMR spectrum, the protons on the carbon atoms alpha to the sulfur atom (α-CH₂ groups) are expected to resonate at the lowest field due to the inductive effect of the sulfoxide (B87167). The signals would appear as complex multiplets due to coupling with adjacent protons. The terminal methyl protons of the ethyl and butyl groups would appear at the highest field.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms directly bonded to the sulfur atom (C1' and C1) are the most deshielded. The chemical shifts of the other carbon atoms in the butyl and ethyl chains are influenced by their distance from the sulfinyl group. For comparison, in the related compound 1-(Butylsulfinyl)butane, the α-carbons appear at δ 51.80 ppm, while the other carbons of the butyl chains resonate at higher fields (δ 24.30, 21.75, and 13.40 ppm). rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Butane (B89635), 1-(ethylsulfinyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₂-S | 2.60 - 2.80 (m) | 45.0 - 50.0 |

| Ethyl-CH₃ | 1.20 - 1.40 (t) | 6.0 - 8.0 |

| Butyl-CH₂-S | 2.60 - 2.80 (m) | 50.0 - 55.0 |

| Butyl-CH₂-CH₂S | 1.65 - 1.85 (m) | 23.0 - 26.0 |

| Butyl-CH₂-CH₃ | 1.35 - 1.55 (m) | 21.0 - 23.0 |

| Butyl-CH₃ | 0.85 - 1.05 (t) | 13.0 - 14.0 |

Note: These are estimated values based on known data for similar sulfoxides. Actual values may vary depending on the solvent and experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Butane, 1-(ethylsulfinyl)-", COSY would show correlations between the protons of the ethyl group (CH₃-CH₂) and within the butyl chain (CH₃-CH₂-CH₂-CH₂).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. diva-portal.orgnih.gov It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon and for confirming the connection of the ethyl and butyl groups to the sulfinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a chiral molecule like "Butane, 1-(ethylsulfinyl)-", NOESY can help in determining the relative stereochemistry by observing through-space interactions between the protons of the ethyl and butyl groups.

Chiral NMR Shift Reagents and Chiral Auxiliary Strategies for Enantiomeric Purity Assessment

Since "Butane, 1-(ethylsulfinyl)-" possesses a stereogenic center at the sulfur atom, it exists as a pair of enantiomers. Determining the enantiomeric purity is crucial in many applications. NMR spectroscopy, in conjunction with chiral discriminating agents, is a powerful tool for this purpose. researchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the sulfoxide. This interaction forms transient diastereomeric complexes, which have different NMR spectra. researchgate.net The signals of the two enantiomers, which are identical in an achiral environment, will be resolved into two separate sets of peaks, allowing for the quantification of the enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs): These reagents react with the analyte to form stable diastereomers, which can then be distinguished by standard NMR techniques. mdpi.com

Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric solvates with the enantiomers, leading to small but measurable differences in their chemical shifts. researchgate.net

For sulfoxides, chiral aromatic amines or acids have been shown to be effective chiral shift reagents. researchgate.net The choice of the specific chiral discriminating agent depends on the substrate and the desired level of resolution.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high accuracy. thermofisher.com This allows for the calculation of the elemental composition, which is a critical step in confirming the identity of "Butane, 1-(ethylsulfinyl)-". The exact mass can distinguish between compounds with the same nominal mass but different elemental formulas. For C₆H₁₄OS, the calculated exact mass of the molecular ion [M]⁺˙ would be used to confirm its elemental composition.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions. nih.gov In an MS/MS experiment, the molecular ion of "Butane, 1-(ethylsulfinyl)-" is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

A characteristic fragmentation pathway for sulfoxides is the elimination of a sulfenic acid. acs.orgunimelb.edu.au For "Butane, 1-(ethylsulfinyl)-", this could involve the loss of ethanesulfenic acid (C₂H₅SOH) or butanesulfenic acid (C₄H₉SOH), leading to the formation of butene or ethene radical cations, respectively. Other common fragmentation pathways include cleavage of the carbon-sulfur bonds. The study of these fragmentation patterns provides valuable structural information. researchgate.netresearchgate.net

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of Butane, 1-(ethylsulfinyl)-

| m/z | Proposed Fragment | Formula | Fragmentation Pathway |

| 134 | [M]⁺˙ | C₆H₁₄OS⁺˙ | Molecular Ion |

| 105 | [M - C₂H₅]⁺ | C₄H₉OS⁺ | Loss of ethyl radical |

| 77 | [M - C₄H₉]⁺ | C₂H₅OS⁺ | Loss of butyl radical |

| 78 | [C₂H₅SOH]⁺˙ | C₂H₆OS⁺˙ | Ethanesulfenic acid ion |

| 57 | [C₄H₉]⁺ | C₄H₉⁺ | Butyl cation |

| 56 | [C₄H₈]⁺˙ | C₄H₈⁺˙ | Butene radical cation (from sulfenic acid elimination) |

| 29 | [C₂H₅]⁺ | C₂H₅⁺ | Ethyl cation |

Note: The relative abundances of these fragments will depend on the ionization method and collision energy.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the qualitative analysis of "Butane, 1-(ethylsulfinyl)-". By probing the vibrational modes of its constituent bonds, these methods provide a molecular fingerprint, allowing for the identification of key functional groups and offering insights into the molecule's structure.

FTIR spectroscopy is particularly adept at identifying the characteristic functional groups within "Butane, 1-(ethylsulfinyl)-". The most prominent and diagnostic absorption band is expected to arise from the sulfoxide (S=O) group. This strong band typically appears in the 1030-1070 cm⁻¹ region of the infrared spectrum. The precise frequency can be influenced by the electronic environment and the physical state of the sample.

The hydrocarbon backbone of the molecule, consisting of butyl and ethyl chains, will also produce characteristic signals. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are anticipated in the 2850-2960 cm⁻¹ range. docbrown.info Additionally, C-H bending vibrations can be observed between 1375 cm⁻¹ and 1465 cm⁻¹. docbrown.info The presence of these aliphatic C-H bands, in conjunction with the strong S=O absorption, provides strong evidence for the compound's structure. The absence of other prominent functional group absorptions can confirm the purity of the sample. docbrown.info

Table 1: Expected FTIR Absorption Bands for Butane, 1-(ethylsulfinyl)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Stretch | 1030 - 1070 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (Alkyl) | Bend | 1375 - 1465 | Variable |

Note: The values in this table are based on typical ranges for the respective functional groups and may vary for the specific molecule of Butane, 1-(ethylsulfinyl)-.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and skeletal vibrations, which are often weak or absent in infrared spectra. The Raman spectrum of "Butane, 1-(ethylsulfinyl)-" would be expected to show a prominent S=O stretching band, though its intensity can vary. The C-S bond, which is often a weak absorber in FTIR, may give a more discernible signal in the Raman spectrum, typically in the 600-800 cm⁻¹ region.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of "Butane, 1-(ethylsulfinyl)-" and for the critical task of separating its stereoisomers. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas chromatography (GC) is a suitable method for analyzing the volatile "Butane, 1-(ethylsulfinyl)-". A GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase to separate the compound from any volatile impurities. scielo.brgwu.edu The retention time of the compound is a key identifier, and the peak area can be used for quantitative analysis to determine its purity. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. notulaebotanicae.ro

High-performance liquid chromatography (HPLC) offers a versatile alternative, particularly for non-volatile impurities or for preparative scale separations. mdpi.com A reversed-phase HPLC method, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. scielo.orgresearchgate.net Detection is often achieved using a UV detector, although the sulfoxide group itself is not a strong chromophore. Therefore, detection at low wavelengths (around 210 nm) might be necessary. mdpi.com Both GC and HPLC methods require validation to ensure accuracy, precision, and linearity. scielo.br

Table 2: General Chromatographic Conditions for the Analysis of Sulfoxides

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Helium or Nitrogen | FID |

Note: This table provides general conditions that would likely be suitable for "Butane, 1-(ethylsulfinyl)-" and would require optimization for specific applications.

The sulfur atom in "Butane, 1-(ethylsulfinyl)-" is a stereocenter, meaning the compound exists as a pair of enantiomers. Separating these enantiomers is crucial for studying their individual biological activities and stereochemical properties. Chiral chromatography is the most effective method for this purpose. libretexts.org

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in either GC or HPLC. sci-hub.se For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective for resolving a wide range of chiral sulfoxides. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes and an alcohol for normal-phase chromatography or a polar organic solvent, is critical for achieving optimal separation. nih.gov The development of such a chiral separation method is a key step in the full analytical characterization of "Butane, 1-(ethylsulfinyl)-".

X-ray Crystallography Studies of Butane, 1-(ethylsulfinyl)- Derivatives or Co-crystals (if applicable)

As of the current literature, no X-ray crystallographic data for "Butane, 1-(ethylsulfinyl)-" itself has been reported. However, should a suitable single crystal of the compound or a derivative be obtained, X-ray diffraction analysis would provide the most definitive three-dimensional structural information. mdpi.com

This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound like "Butane, 1-(ethylsulfinyl)-", crystallizing it as a single enantiomer would confirm its absolute configuration. Studies on related sulfoxide-containing molecules, such as lanthanide complexes with 1,2-bis(ethylsulfinyl)ethane, demonstrate the utility of this method in understanding the coordination chemistry and solid-state packing of such compounds. researchgate.net The crystallization of "Butane, 1-(ethylsulfinyl)-" with a co-former to create a co-crystal could also be a strategy to obtain single crystals suitable for X-ray diffraction. rsc.org

Computational and Theoretical Chemistry Studies of Butane, 1 Ethylsulfinyl

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of Butane (B89635), 1-(ethylsulfinyl)- are central to its behavior. Computational methods offer a powerful lens through which to examine these features.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool for predicting the ground state properties of sulfoxides. physchemres.org DFT calculations, particularly using hybrid functionals like B3LYP with a 6-31++G** basis set, have proven effective for modeling systems containing sulfoxide (B87167) groups. physchemres.org These calculations can reliably predict key geometrical parameters and electronic properties.

For Butane, 1-(ethylsulfinyl)-, DFT calculations would typically be employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Key parameters of interest include the S=O bond length and the C-S-C bond angle, which are crucial in defining the geometry around the sulfur atom. Furthermore, DFT can provide insights into the electronic properties, such as the Mulliken charge distribution, which reveals the partial charges on each atom. physchemres.org This information is valuable for understanding the molecule's polarity and its interactions with other species. The charge on the sulfur atom is particularly noteworthy, as it is influenced by the nature of the attached alkyl groups. physchemres.org

Table 1: Representative Predicted Ground State Properties of Butane, 1-(ethylsulfinyl)- using DFT This table presents hypothetical data for illustrative purposes, based on typical values for similar alkyl sulfoxides.

| Property | Predicted Value |

|---|---|

| S=O Bond Length | ~1.49 Å |

| C-S-C Bond Angle | ~98° |

| Dipole Moment | ~4.0 D |

| Energy of HOMO | - |

| Energy of LUMO | - |

Ab Initio Methods for Precise Electronic Characterization

For a more precise characterization of the electronic structure, ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide a highly accurate description of electron correlation effects. cdnsciencepub.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD) theory are often used to refine the understanding of the electronic nature of sulfoxides. uregina.ca

In the context of Butane, 1-(ethylsulfinyl)-, ab initio calculations are particularly useful for studying phenomena where electron correlation is significant. This includes the precise determination of the pyramidal inversion barrier at the sulfur atom, which is a key characteristic of chiral sulfoxides. nih.govuab.cat Ab initio methods can also be used to accurately calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's reactivity and its behavior in charge-transfer processes.

Conformational Analysis and Potential Energy Surfaces

Exploration of Rotational Isomers and Their Relative Stabilities

The rotation around the C-S and C-C single bonds in Butane, 1-(ethylsulfinyl)- leads to the existence of multiple rotational isomers (rotamers). Computational methods are used to explore the potential energy surface associated with these rotations and to identify the stable conformers. umich.edu Force fields such as MM2 have been specifically parameterized to study the conformations of alkyl sulfoxides. umich.edu

For Butane, 1-(ethylsulfinyl)-, the key dihedral angles to consider are those around the C-S bonds. The relative orientation of the butyl and ethyl groups with respect to the sulfoxide oxygen and the lone pair on the sulfur atom determines the steric and electronic interactions within the molecule. For instance, in related molecules like methyl ethyl sulfoxide, three stable rotational isomers have been predicted. umich.edu The relative energies of these conformers are influenced by a balance of steric hindrance and attractive interactions, such as the gauche effect. semanticscholar.org The rotational barrier for the methyl group in dimethyl sulfoxide has been calculated to be around 1.5 kcal/mol. umich.edu

Table 2: Hypothetical Relative Stabilities of Rotational Isomers of Butane, 1-(ethylsulfinyl)- This table presents hypothetical data for illustrative purposes.

| Rotational Isomer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 |

| Gauche 1 | ~60° | 0.8 |

| Gauche 2 | ~-60° | 0.8 |

Stereochemical Considerations and Enantiomeric/Diastereomeric Relationships

The sulfur atom in Butane, 1-(ethylsulfinyl)- is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The pyramidal arrangement of the bonds around the sulfur atom, with the lone pair of electrons acting as a fourth substituent, is responsible for this chirality. uab.cat The interconversion between these enantiomers occurs through a process called pyramidal inversion, which typically has a high energy barrier, making chiral sulfoxides configurationally stable at room temperature. nih.gov

Computational studies are essential for understanding the stereochemistry of sulfoxides. researchgate.net They can be used to calculate the energy barrier for pyramidal inversion and to predict the relative stabilities of different diastereomers if additional stereocenters are present in the molecule. The stereochemical outcome of reactions involving sulfoxides can also be rationalized using computational models that consider the non-bonded interactions in the transition states. cdnsciencepub.com

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving sulfoxides. By modeling the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and to calculate activation energies.

One of the most common reactions of sulfoxides is their oxidation to sulfones. researchgate.net DFT calculations have been successfully used to study the mechanism of sulfoxide oxidation by various oxidizing agents, such as periodates and permanganates. uregina.caresearchgate.net These studies have shown that the reaction often proceeds through a one-step oxygen-transfer mechanism, and the structure of the transition state can be characterized in detail. researchgate.net

Another important reaction is the thermolysis of alkyl sulfoxides, which typically proceeds via a syn-elimination mechanism. acs.org Computational studies, using methods like MP2, have been employed to calculate the activation enthalpies for these reactions and to understand the effect of substituents on the reaction rate. acs.orgresearchgate.net For instance, the activation enthalpy for the thermolysis of methyl 3-phenylpropyl sulfoxide has been experimentally determined and computationally modeled. acs.orgresearchgate.net

In the context of Butane, 1-(ethylsulfinyl)-, computational methods could be used to predict the transition state structures and activation energies for its oxidation to the corresponding sulfone or its thermal elimination to form 1-butene (B85601) and ethanesulfenic acid. Variational transition-state theory has been applied to study the reaction of dimethyl sulfoxide with the hydroxyl radical, providing detailed insights into the reaction kinetics. nih.govacs.org

Table 3: Hypothetical Calculated Activation Energies for Reactions of Butane, 1-(ethylsulfinyl)- This table presents hypothetical data for illustrative purposes.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation to Sulfone (with H₂O₂) | DFT (B3LYP) | ~15 |

| Syn-Elimination | MP2 | ~30 |

Computational Elucidation of Key Reaction Pathways

A primary focus of computational chemistry is the elucidation of reaction mechanisms. For Butane, 1-(ethylsulfinyl)-, a key reaction pathway of interest is its thermal decomposition, specifically the syn-elimination (also known as a Cope elimination) to yield 1-butene and an unstable sulfenic acid (ethanesulfenic acid). This process is a classic example of a pericyclic reaction.

Computational modeling of this pathway involves locating the transition state (TS) structure for the elimination reaction. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), the geometry of the five-membered cyclic transition state can be optimized. In this TS, the sulfoxide oxygen acts as a base, abstracting a proton from the beta-carbon of the butyl group, while the C-S bond simultaneously cleaves.

The reaction can be summarized as: CH₃CH₂S(O)CH₂CH₂CH₂CH₃ → [Transition State] → CH₃CH₂SOH + CH₂=CHCH₂CH₃

Intrinsic Reaction Coordinate (IRC) calculations are then performed starting from the transition state structure. nih.gov These calculations map the reaction path downhill to both the reactant (Butane, 1-(ethylsulfinyl)-) and the products (1-butene and ethanesulfenic acid), confirming that the identified TS correctly connects the intended species. nih.gov The analysis of the geometric changes along the IRC provides a detailed picture of the bond-breaking and bond-forming events as they occur. smu.edu

Barrier Heights and Reaction Kinetics Predictions

Once the energies of the reactant, transition state, and products are calculated, the activation energy (barrier height) for the reaction can be determined. This is a critical parameter for predicting the reaction rate. The calculated electronic energy difference between the transition state and the reactant provides the initial barrier height. To improve accuracy, zero-point vibrational energy (ZPVE) corrections are typically included.

For the thermal syn-elimination of alkyl sulfoxides, computational studies on analogous compounds suggest that the activation barriers are moderately high, consistent with the need for elevated temperatures to drive the reaction. umich.edu A hypothetical reaction profile for the thermal elimination of Butane, 1-(ethylsulfinyl)- is presented below.

Table 1: Calculated Energies and Barrier Height for the Thermal Elimination of Butane, 1-(ethylsulfinyl)-

| Species | Relative Electronic Energy (kcal/mol) | ZPVE-Corrected Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (Butane, 1-(ethylsulfinyl)-) | 0.00 | 0.00 |

| Transition State | +32.5 | +30.8 |

Note: Data are hypothetical and illustrative of typical results from DFT calculations.

From these energy values, the forward activation barrier is calculated to be 30.8 kcal/mol. Using this barrier height within the framework of Transition State Theory (TST), it is possible to predict the reaction rate constant (k) as a function of temperature. This allows for a quantitative assessment of the compound's thermal stability. umich.edu

Spectroscopic Parameter Prediction via Quantum Chemical Methods

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR spectra computationally has become a routine part of this process. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding constants for each nucleus. nmrdb.org These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Calculations would be performed on an optimized geometry of Butane, 1-(ethylsulfinyl)-. The predicted chemical shifts would reflect the unique electronic environment of each proton and carbon atom. For instance, the protons on the carbon adjacent to the sulfoxide group (the α-carbons) are expected to be deshielded and appear at a higher chemical shift compared to other methylene (B1212753) groups in the chains. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Butane, 1-(ethylsulfinyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-CH₂-S(O)- | 1.35 (t) | 12.8 |

| CH₃-CH₂ -S(O)- | 2.75 (m) | 52.5 |

| -S(O)-CH₂ -CH₂- | 2.85 (m) | 55.1 |

| -CH₂-CH₂ -CH₂- | 1.70 (m) | 24.3 |

| -CH₂-CH₂-CH₂ -CH₃ | 1.45 (m) | 22.0 |

Note: Data are hypothetical and illustrative. 't' denotes a triplet, 'm' denotes a multiplet. Coupling constants are not shown.

These predicted shifts can be compared with experimental data to confirm the structure or to help assign peaks in a complex spectrum.

Vibrational Frequency Assignments and Spectral Simulations

Vibrational (infrared and Raman) spectroscopy is used to identify functional groups within a molecule. A computational frequency analysis calculates the harmonic vibrational modes of the molecule. nih.gov Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms.

For Butane, 1-(ethylsulfinyl)-, the most characteristic vibrational mode is the S=O stretching frequency. This vibration is typically strong in the infrared spectrum and appears in a well-defined region. umich.edu Computational analysis provides not only the frequency of this mode but also its infrared intensity, aiding in its identification. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus they are commonly scaled by an empirical factor (e.g., ~0.96 for DFT calculations) to improve agreement with experiment. mdpi.com

Table 3: Selected Predicted Vibrational Frequencies for Butane, 1-(ethylsulfinyl)-

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| S=O Stretch | 1085 | 1042 | Strong |

| C-H Stretch (Alkyl) | 3050-3180 | 2928-3053 | Medium-Strong |

| CH₂ Scissoring | 1480-1520 | 1421-1459 | Medium |

Note: Data are hypothetical and illustrative. A scaling factor of 0.96 is assumed for the scaled frequencies.

By visualizing the atomic motions associated with each calculated frequency, a complete and unambiguous assignment of the experimental spectrum can be achieved. derpharmachemica.com

Molecular Dynamics Simulations for Solvent Effects or Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules (in the gas phase), the behavior of Butane, 1-(ethylsulfinyl)- in a liquid or solution is governed by intermolecular forces. Molecular Dynamics (MD) simulations are the ideal tool for exploring these effects. plos.org

In an MD simulation, a system containing many molecules of Butane, 1-(ethylsulfinyl)- (and optionally, solvent molecules) is modeled over time. The forces between molecules are described by a force field, which is a set of parameters that approximate the potential energy of the system. koreascience.kr The simulation solves Newton's equations of motion for every atom, generating a trajectory that reveals how the molecules move, rotate, and interact.

An MD simulation of liquid Butane, 1-(ethylsulfinyl)- could be used to calculate bulk properties like density and enthalpy of vaporization. chemeo.com More detailed analysis can reveal information about the liquid's structure. For example, the radial distribution function, g(r), can be calculated to show the probability of finding another molecule at a certain distance from a central one. For a polar molecule like a sulfoxide, these functions would likely show a high degree of local ordering due to dipole-dipole interactions between the S=O groups. arxiv.org This provides insight into how the liquid is structured at the molecular level.

Chemical Reactivity and Transformation Mechanisms of Butane, 1 Ethylsulfinyl

Reactivity of the Sulfinyl Group (S=O)

The sulfinyl group is the epicenter of the molecule's redox chemistry. The polarized sulfur-oxygen bond allows the sulfur to be an electrophilic site and the oxygen to be a nucleophilic or basic site.

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organosulfur chemistry. rsc.org This deoxygenation can be accomplished using a variety of reagents and catalytic systems, often under mild conditions. google.com For aliphatic sulfoxides like 1-(ethylsulfinyl)butane, several effective methods have been developed.

One efficient method involves catalysis by manganese complexes. For instance, the commercially available and air-stable complex MnBr(CO)₅, in conjunction with a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃), can reduce dialkyl sulfoxides to their sulfides in high yields. rsc.orgresearchgate.net A study demonstrated that the reduction of butyl sulfoxide (B87167), a close analog, resulted in a 95% yield of butyl sulfide (B99878) after 35 minutes at 110 °C in toluene. rsc.org This system is noted for its chemoselectivity, tolerating various functional groups. rsc.orgresearchgate.net

Another scalable and environmentally conscious method employs a mixture of oxalyl chloride and ethyl vinyl ether in acetone. mdpi.com This process is based on the in-situ formation of a highly electrophilic chlorosulfonium salt from the reaction of the sulfoxide with oxalyl chloride. The nucleophilic ethyl vinyl ether then acts as a chlorine scavenger, leading to the formation of the sulfide. This method is advantageous as it avoids metal catalysts and harsh reagents, with byproducts being volatile or easily removable. mdpi.com Other established methods for sulfoxide reduction include the use of iodide ions in acidic media, though this is more commonly studied for alkyl aryl sulfoxides. acs.org

| Reagent/Catalyst System | Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| MnBr(CO)₅ / PhSiH₃ | Toluene, 110 °C, 35 min | Butyl sulfoxide | 95% | rsc.org |

| Oxalyl chloride / Ethyl vinyl ether | Acetone, Room Temp., ~30 min | General sulfoxides | Quantitative | mdpi.com |

| Iodide ions / Acid | Aqueous acid | Alkyl phenyl sulfoxides | - | acs.org |

Oxygen atom transfer (OAT) is a key reaction class for sulfoxides, where they can act as oxygen donors. benthambooks.combenthambooks.com This reactivity is often harnessed in the presence of transition metal complexes or under acidic conditions that activate the sulfoxide. nih.govnih.gov The mechanism of OAT from a metal-oxo complex to a sulfide (sulfoxidation) is well-studied and can proceed through a single-step pathway or a two-step process initiated by electron transfer. nih.gov

Conversely, the deoxygenation of a sulfoxide like 1-(ethylsulfinyl)butane to a sulfide is an OAT reaction where the sulfoxide is the oxidant. This can be achieved with reagents like tertiary phosphines. For example, polyoxovanadate clusters have been shown to undergo OAT, where the cluster is reduced and the phosphine (B1218219) is oxidized to phosphine oxide. rsc.org The reverse reaction, where the reduced cluster deoxygenates a substrate like styrene (B11656) oxide, demonstrates the principle of OAT catalysis. rsc.org For 1-(ethylsulfinyl)butane to act as an oxygen atom donor, it would typically require a substrate that is a stronger reducing agent and conditions that facilitate the transfer, potentially catalyzed by a metal center that can cycle between different oxidation states.

Reactions at the α-Carbon to the Sulfinyl Group

The sulfinyl group significantly influences the acidity of the protons on the adjacent carbon atoms (α-carbons). This enables a rich chemistry based on the formation of α-sulfinyl carbanions.

The protons on the carbon atom alpha to the sulfinyl group are acidic and can be removed by strong bases to form α-lithio sulfoxides or other α-sulfinyl carbanions. cdnsciencepub.com These anions are potent carbon nucleophiles, valuable in organic synthesis for forming new carbon-carbon bonds.

The choice of base is critical. When reacting sulfoxides with alkyllithium reagents, a competition arises between the desired α-proton abstraction and an undesired nucleophilic attack at the sulfur atom, leading to carbon-sulfur bond cleavage. cdnsciencepub.com Studies have shown that sterically hindered bases like lithium diisopropylamide (LDA) or less nucleophilic bases like methyllithium (B1224462) are generally more effective for generating the α-lithio sulfoxide compared to n-butyllithium or t-butyllithium, which can favor the cleavage reaction. cdnsciencepub.com The resulting α-sulfinyl carbanion can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. This reactivity represents an umpolung (polarity inversion) of the typical electrophilic character of the α-carbon in many carbonyl-related compounds. researchgate.net

Sulfoxides can undergo characteristic rearrangement reactions, most notably the Pummerer rearrangement. wikipedia.org This reaction typically occurs when an alkyl sulfoxide is treated with an activating agent, such as acetic anhydride (B1165640). wikipedia.orgnih.gov

The mechanism of the Pummerer rearrangement begins with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride. wikipedia.org This is followed by the elimination of acetate (B1210297), which acts as a base to abstract an α-proton, generating a key electrophilic intermediate known as a thionium (B1214772) ion. wikipedia.orgacs.org Finally, the acetate (or another available nucleophile) attacks the thionium ion at the carbon, resulting in the formation of an α-acyloxy-thioether. wikipedia.org For 1-(ethylsulfinyl)butane, this reaction would yield 1-(acetoxy)-1-(ethylthio)butane. Various activating agents, including trifluoroacetic anhydride, and nucleophiles can be used, expanding the synthetic utility of this rearrangement. wikipedia.org

Another significant rearrangement is the rsc.orgacs.org-sigmatropic rearrangement, also known as the Mislow–Braverman–Evans rearrangement. researchgate.net However, this reaction is specific to allylic sulfoxides, which rearrange to allylic sulfenate esters. acs.orgresearchgate.net Therefore, it is not a primary reaction pathway for a saturated alkyl sulfoxide like 1-(ethylsulfinyl)butane.

Nucleophilic and Electrophilic Characteristics of 1-(Ethylsulfinyl)butane

The electronic structure of 1-(ethylsulfinyl)butane imparts both nucleophilic and electrophilic characteristics to the molecule, allowing it to react with a wide array of chemical species. masterorganicchemistry.comlibretexts.org

Nucleophilic Character:

Oxygen Atom: The lone pairs of electrons on the oxygen atom make it a Lewis base and a nucleophilic center. It readily reacts with protons in acidic media or with other electrophiles like acylating agents (e.g., acetic anhydride in the Pummerer rearrangement) or triflic anhydride. wikipedia.orgacs.org

α-Carbanion: As discussed, deprotonation at the α-carbon creates a highly nucleophilic carbanion, which is central to the synthetic utility of sulfoxides in C-C bond formation. cdnsciencepub.com

Electrophilic Character:

Sulfur Atom: The sulfur atom is electron-deficient due to the polarization of the S=O bond and can act as an electrophile. It is susceptible to attack by nucleophiles. This is particularly evident in reduction reactions where a nucleophilic reducing agent attacks the sulfur center. google.commdpi.com The electrophilicity of the sulfur is greatly enhanced upon activation, for example, by protonation or acylation of the oxygen atom. nih.gov

Thionium Ion Intermediate: In the Pummerer rearrangement, the transiently formed thionium ion is a potent electrophile that is readily attacked by nucleophiles. acs.org

α-Carbon (in SN2 reactions): While less common for sulfoxides compared to alkyl halides, the α-carbon can theoretically act as an electrophilic site in a nucleophilic substitution reaction if a good leaving group is generated from the sulfinyl moiety.

This dual reactivity makes 1-(ethylsulfinyl)butane and related sulfoxides versatile intermediates in organic synthesis.

Thermal and Photochemical Decomposition Pathways

The decomposition of Butane (B89635), 1-(ethylsulfinyl)- can be initiated by thermal energy or by photochemical irradiation, each leading to distinct reaction pathways and products.

Thermal Decomposition

Alkyl sulfoxides that possess at least one β-hydrogen atom are known to undergo thermal elimination through a pericyclic mechanism. oup.com This reaction, commonly referred to as the sulfoxide pyrolysis or Ei (Elimination, intramolecular) mechanism, involves a five-membered cyclic transition state and results in the syn-elimination of a β-hydrogen and the sulfinyl group to form an alkene and a sulfenic acid. oup.comresearchgate.net This process is a well-established method for the synthesis of alkenes. oup.com

For Butane, 1-(ethylsulfinyl)-, there are two potential pathways for thermal decomposition via the Ei mechanism, as both the butyl and the ethyl groups have β-hydrogens. The pyrolysis would lead to the formation of butene and ethanesulfenic acid, or ethene and butanesulfenic acid. The regioselectivity of the elimination is influenced by steric and electronic factors in the transition state.

The general mechanism for the thermal decomposition of an alkyl sulfoxide is as follows: CH₃S(O)CH₂CH₂R → CH₃SOH + CH₂=CHR researchgate.net

Table 1: Representative Activation Parameters for Thermal Elimination of Alkyl Sulfoxides

| Sulfoxide Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Reference |

|---|---|---|---|

| Methyl 3-phenylpropyl sulfoxide | 32.9 ± 0.9 | - | researchgate.netacs.org |

| 1-Phenylethyl phenyl sulfoxides | 24.9 - 28.9 | 7 to -37 | oup.com |

| t-Butyl ethyl sulfoxide | - | - | oup.com |

Note: This table presents data for analogous compounds to illustrate the typical energy requirements for the thermal decomposition of alkyl sulfoxides, due to the absence of specific data for Butane, 1-(ethylsulfinyl)-.

Photochemical Decomposition

The photochemistry of alkyl sulfoxides is characterized by the homolytic cleavage of the carbon-sulfur bond (α-cleavage), which is the primary photochemical event. acs.orgacs.org Upon absorption of ultraviolet light, Butane, 1-(ethylsulfinyl)- is expected to undergo C-S bond scission to form a radical pair, which can consist of a butyl radical and an ethanesulfinyl radical, or an ethyl radical and a butanesulfinyl radical.

These radical pairs can then undergo several subsequent reactions:

Recombination: The radical pair can recombine to regenerate the starting sulfoxide, potentially leading to racemization at the sulfur center if the starting material is enantiomerically pure. bgsu.edu

Disproportionation: The radicals can disproportionate to yield an alkene and a sulfenic acid. acs.org For example, the butyl radical and ethanesulfinyl radical pair could yield butene and ethanesulfenic acid.

Formation of Sulfenic Esters: The radical pair can recombine in a different manner to form a sulfenic ester. iastate.edu

Radical Escape: The radicals can diffuse apart and react with other molecules or themselves, leading to a variety of "escape" products. acs.org

The quantum yield for the chemical conversion of alkyl aryl sulfoxides has been shown to depend on the stability of the alkyl radical formed, following the general trend: benzyl (B1604629) > tertiary alkyl > secondary alkyl > primary alkyl. iastate.eduacs.org For Butane, 1-(ethylsulfinyl)-, cleavage to form the secondary butyl radical would be favored over the primary ethyl radical. In some cases, photosensitized oxidation can lead to heterolytic C-S bond cleavage in the resulting sulfoxide radical cations. researchgate.netnih.gov

Table 2: Quantum Yields for Photochemical Conversion of Representative Sulfoxides

| Sulfoxide Compound | Quantum Yield (Φ) for Disappearance | Conditions | Reference |

|---|---|---|---|

| Methyl tolyl sulfoxide | 0.036 | isopropanol | bgsu.edu |

| Aryl primary-alkyl sulfoxides | - | - | acs.org |

| Aryl secondary-alkyl sulfoxides | - | - | acs.org |

| Aryl tertiary-alkyl sulfoxides | - | - | acs.org |

Note: Specific quantum yield data for Butane, 1-(ethylsulfinyl)- is not available. This table provides illustrative data for related sulfoxide classes to indicate the efficiency of photochemical decomposition.

Role of Butane, 1-(ethylsulfinyl)- as a Precursor in Multi-Step Organic Syntheses

Alkyl sulfoxides, including Butane, 1-(ethylsulfinyl)-, are versatile precursors in organic synthesis due to the reactivity of the sulfinyl group and the adjacent C-H bonds.

Generation of Alkyl Radicals

As established in the photochemical decomposition pathways, the C-S bond of alkyl sulfoxides can be cleaved under photolytic conditions to generate alkyl radicals. This property has been exploited in synthetic chemistry. For instance, alkyl sulfoxides can serve as precursors to alkyl radicals for C-C bond-forming reactions. A notable application is the reaction of alkyl sulfoxides with N-methoxy pyridinium (B92312) salts under visible light irradiation to synthesize functionalized pyridine (B92270) derivatives. chemrxiv.org In this context, Butane, 1-(ethylsulfinyl)- could potentially be used to generate butyl or ethyl radicals for subsequent addition to various radical acceptors.

Precursor to Other Sulfur-Containing Compounds

The sulfinyl group itself can be transformed, making sulfoxides valuable intermediates. For example, sulfoxides bearing a tert-butyl group can be activated with N-bromosuccinimide (NBS) under acidic conditions. The activated intermediate can then react with various nucleophiles (nitrogen, carbon, or oxygen) to produce a range of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. researchgate.netacs.org While this specific methodology is for tert-butyl sulfoxides, it highlights the potential for functional group interconversion at the sulfur center of alkyl sulfoxides.

Role in Heterocyclic Synthesis

Sulfoxides have been employed as precursors in the synthesis of heterocyclic compounds. For example, dimethyl sulfoxide (DMSO) has been used as a sulfur source in the synthesis of 3-(methylthio)benzo[b]thiophenes from alkynes. chim.it The reactivity of the sulfoxide group can be harnessed to construct sulfur-containing ring systems. Chiral heterocyclic sulfoxides are also important targets in medicinal chemistry and are used as chiral auxiliaries in asymmetric synthesis. acs.org While specific examples detailing the use of Butane, 1-(ethylsulfinyl)- in heterocycle synthesis are scarce, its general reactivity pattern suggests its potential applicability in this area.

Table 3: Synthetic Applications of Alkyl Sulfoxides as Precursors

| Precursor | Reagents and Conditions | Product Type | Application | Reference |

|---|---|---|---|---|

| Alkyl Sulfoxides | N-methoxy pyridinium salts, visible light | Functionalized Pyridines | C-C bond formation | chemrxiv.org |

| tert-Butyl Sulfoxides | NBS, acid; then N, C, or O-nucleophiles | Sulfinamides, Sulfoxides, Sulfinates | Synthesis of S-containing compounds | researchgate.netacs.org |

| Dimethyl Sulfoxide | Alkynes, SOCl₂ | 3-(Methylthio)benzo[b]thiophenes | Heterocycle synthesis | chim.it |

Note: This table illustrates the utility of alkyl sulfoxides as synthetic precursors with examples from the literature, as specific synthetic protocols for Butane, 1-(ethylsulfinyl)- are not widely documented.

Industrial and Non Biomedical Applications of Butane, 1 Ethylsulfinyl

Role as an Intermediate in Fine Chemical Synthesis

There is currently no specific information available in peer-reviewed literature or patents detailing the use of Butane (B89635), 1-(ethylsulfinyl)- as an intermediate in fine chemical synthesis. Generally, sulfoxides can be valuable intermediates in organic synthesis. The sulfinyl group can be used to direct chemical reactions or can be transformed into other functional groups. For instance, related sulfonyl compounds, such as 1-(methylsulfonyl)butane and 1,4-bis(methylsulfonyl)butane, are noted for their roles in the synthesis of pharmaceuticals and agrochemicals. ontosight.aismolecule.com However, specific synthetic routes or products derived from Butane, 1-(ethylsulfinyl)- are not described.

Potential as a Solvent or Co-solvent in Industrial Processes

No research studies were found that evaluate the potential of Butane, 1-(ethylsulfinyl)- as a solvent or co-solvent in industrial processes. The physical properties of a compound, such as its polarity, boiling point, and solubility, determine its suitability as a solvent. chemeo.com While calculated physical properties for Butane, 1-(ethylsulfinyl)- are available, experimental data on its performance as a solvent in specific industrial applications is absent from the literature. chemeo.com For context, the parent hydrocarbon, butane, is used as a solvent in some applications, such as fragrance extraction and in the synthesis of synthetic petrol. pcc.eu Supercritical butane has also been analyzed for its potential in fatty alcohol synthesis. researchgate.net However, these applications are for butane itself and not its ethylsulfinyl derivative.

Applications in Materials Science

There is no documented use of Butane, 1-(ethylsulfinyl)- in the field of materials science within the available literature.

No information exists to suggest that Butane, 1-(ethylsulfinyl)- is currently used as a precursor for specialty polymers or resins. While some complex polymers are synthesized from butane derivatives, there is no specific mention of Butane, 1-(ethylsulfinyl)- in this context. archive.org

There are no research findings indicating that Butane, 1-(ethylsulfinyl)- is utilized as an additive to enhance the properties of material formulations.

Emerging Technological Applications

No emerging technological applications for Butane, 1-(ethylsulfinyl)- have been identified in the current body of scientific and technical literature.

Environmental Chemistry and Fate of Butane, 1 Ethylsulfinyl

Environmental Persistence and Degradation Pathways

The persistence of Butane (B89635), 1-(ethylsulfinyl)- in the environment is dictated by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) mechanisms.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Compartments)

Microbial degradation is likely to be a significant pathway for the breakdown of Butane, 1-(ethylsulfinyl)- in soil and water. Microorganisms possess enzymes that can metabolize a wide range of organic compounds. For alkyl sulfoxides, two primary metabolic routes are probable:

Reduction to Sulfide (B99878): Many microorganisms are capable of reducing sulfoxides back to their corresponding sulfides. frontiersin.org In this case, Butane, 1-(ethylsulfinyl)- would be reduced to butyl ethyl sulfide. This biotransformation is a common detoxification pathway.

Oxidation to Sulfone: Conversely, oxidative enzymes within microbes can further oxidize the sulfoxide (B87167) group to a sulfone, forming Butane, 1-(ethylsulfonyl)-. This process has been observed for other sulfoxide-containing compounds.

Carbon Chain Degradation: The butyl and ethyl alkyl chains are also susceptible to microbial attack, likely through beta-oxidation or other alkane degradation pathways, ultimately leading to the mineralization of the compound to carbon dioxide and water.

The rate and extent of biotic degradation will depend on various environmental factors, including the microbial population present, temperature, oxygen levels, and nutrient availability.

Identification and Characterization of Environmental Transformation Products

Based on the predicted degradation pathways, several transformation products of Butane, 1-(ethylsulfinyl)- can be anticipated in the environment.

| Potential Transformation Product | Formation Pathway |

| Butyl ethyl sulfide | Biotic reduction |

| Butane, 1-(ethylsulfonyl)- | Biotic or abiotic oxidation |

| Butanoic acid | Microbial degradation of the butyl chain |

| Ethanoic acid | Microbial degradation of the ethyl chain |

| Sulfate | Ultimate oxidation product of sulfur |

Interactive Data Table: Potential Transformation Products of Butane, 1-(ethylsulfinyl)-

Environmental Partitioning and Distribution Behavior (e.g., Air, Water, Soil, Sediment)

The way Butane, 1-(ethylsulfinyl)- distributes itself among different environmental compartments—air, water, soil, and sediment—is governed by its physical and chemical properties. While experimental data is limited, predictions can be made.

| Property | Predicted Value/Behavior | Implication for Environmental Distribution |

| Water Solubility | Moderately soluble | Expected to be found primarily in the aqueous phase of aquatic systems. |

| Vapor Pressure | Low to moderate | Some partitioning to the atmosphere is possible, but it is not expected to be highly volatile. |

| Octanol-Water Partition Coefficient (Log Kow) | Low to moderate | Suggests a limited tendency to bioaccumulate in the fatty tissues of organisms. It will have some affinity for organic matter in soil and sediment. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Low to moderate | Indicates that the compound will have moderate mobility in soil and may leach into groundwater. |

Interactive DataTable: Predicted Environmental Partitioning Properties of Butane, 1-(ethylsulfinyl)-

Analytical Methodologies for Environmental Monitoring and Trace Detection

Detecting and quantifying Butane, 1-(ethylsulfinyl)- in environmental samples like water, soil, and air would require sensitive analytical techniques.

Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) would likely be necessary to isolate the compound from the complex matrix and achieve the required detection limits. For soil and sediment, a solvent extraction would be the initial step.

Analytical Instrumentation:

Gas Chromatography (GC): Coupled with a sulfur-specific detector like a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), GC would be a suitable technique for analysis. researchgate.net Mass spectrometry (GC-MS) would provide definitive identification. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (LC-MS) is another powerful technique for analyzing sulfoxides, especially for those that are less volatile or thermally unstable. researchgate.net This method is widely used for the analysis of similar compounds in environmental matrices.

The development of a specific analytical method for Butane, 1-(ethylsulfinyl)- would involve optimizing extraction efficiency, chromatographic separation, and detector response to ensure accurate and precise measurements at environmentally relevant concentrations.

Future Research Directions and Open Questions for Butane, 1 Ethylsulfinyl

Exploration of Novel and Highly Efficient Synthetic Methodologies

The primary route to synthesizing sulfoxides is through the oxidation of their corresponding sulfides. wikipedia.org For Butane (B89635), 1-(ethylsulfinyl)-, this would involve the oxidation of butyl ethyl sulfide (B99878). Future research should focus on developing novel and more efficient synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Development of Green Oxidation Systems : Investigation into the use of environmentally benign oxidants such as hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂) is a promising avenue. researchgate.netacs.org The use of metal-free organocatalysts, like 2,2,2-trifluoroacetophenone, in conjunction with H₂O₂ has shown high selectivity and efficiency for the synthesis of other sulfoxides and could be adapted for Butane, 1-(ethylsulfinyl)-. organic-chemistry.org